molecular formula C9H7NaO7 B2704774 Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate CAS No. 1909320-07-5

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate

Cat. No.: B2704774
CAS No.: 1909320-07-5
M. Wt: 250.138
InChI Key: RWYKOCBLMVTRSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate is a chemical compound that features a benzoyloxy group attached to an acetate moiety. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups in its structure suggests that it may exhibit significant reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with acetic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reaction mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and catalysts is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It may be used in the formulation of various products, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism by which Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate exerts its effects is primarily related to its antioxidant properties. The hydroxyl groups in the compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in inflammation and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid: A precursor to Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate, known for its antioxidant properties.

    Gallic acid: Another compound with multiple hydroxyl groups, widely studied for its antioxidant and anti-inflammatory effects.

    Quercetin: A flavonoid with similar antioxidant properties, often used in studies related to oxidative stress and inflammation.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of 3,4,5-trihydroxybenzoic acid with an acetate moiety. This combination may enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate, a compound derived from the modification of salicylic acid derivatives, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that incorporates a trihydroxybenzoyloxy moiety. This structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects :
    • Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. This suggests a potential role in managing inflammatory diseases.
  • Modulation of Gut Microbiota :
    • Preliminary studies indicate that this compound may influence gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. Such effects are vital for maintaining intestinal health and preventing dysbiosis.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in recent studies:

Biological Activity Effect Reference
AntioxidantScavenges free radicals; enhances antioxidant enzymes
Anti-inflammatoryReduces cytokine production; inhibits inflammatory pathways
Modulation of gut microbiotaPromotes beneficial bacteria; inhibits pathogens

Case Studies

  • Study on Inflammation :
    A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute lung injury. The results demonstrated a significant reduction in inflammatory markers and improved lung function post-treatment.
  • Gut Health Investigation :
    In another study focusing on gut health, the administration of this compound led to a notable shift in gut microbiota composition towards a more favorable profile, highlighting its potential as a prebiotic agent.

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Bioavailability : Studies indicate that this compound has moderate bioavailability when administered orally, which may limit its efficacy in certain therapeutic applications.
  • Synergistic Effects : When used in combination with other anti-inflammatory agents, this compound has shown enhanced therapeutic effects, suggesting potential for combination therapies.

Properties

IUPAC Name

sodium;2-(3,4,5-trihydroxybenzoyl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O7.Na/c10-5-1-4(2-6(11)8(5)14)9(15)16-3-7(12)13;/h1-2,10-11,14H,3H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYKOCBLMVTRSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.